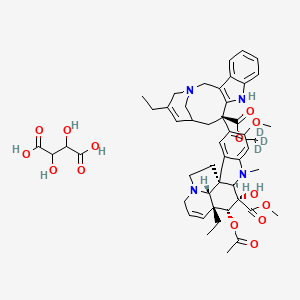
Vinorelbine-d3 Bitartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinorelbine-d3 Bitartrate is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of Vinorelbine, a third-generation vinca alkaloid used in the treatment of various cancers, including non-small cell lung cancer and breast cancer . The compound is characterized by its molecular formula C53H63D3N4O20 and a molecular weight of 1082.12 .
Preparation Methods
The synthesis of Vinorelbine-d3 Bitartrate involves several steps, starting with the extraction of catharanthine and vindoline from the Madagascar periwinkle plant. These compounds undergo a series of chemical reactions, including coupling and reduction, to form Vinorelbine. The deuterium-labeled version, Vinorelbine-d3, is then synthesized by incorporating deuterium atoms at specific positions . Industrial production methods often involve optimizing these reactions to increase yield and purity, using advanced techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Vinorelbine-d3 Bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs .
Scientific Research Applications
Vinorelbine-d3 Bitartrate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
Vinorelbine-d3 Bitartrate, like its parent compound Vinorelbine, acts as a mitotic inhibitor. It binds to tubulin, a protein essential for microtubule formation, thereby disrupting the mitotic spindle and preventing cell division. This action leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells . The compound’s deuterium labeling allows for precise tracking and analysis in biological systems .
Comparison with Similar Compounds
Vinorelbine-d3 Bitartrate is unique among vinca alkaloids due to its deuterium labeling, which enhances its stability and allows for more accurate analytical studies. Similar compounds include:
Vinblastine: Another vinca alkaloid used in cancer treatment, but with a different spectrum of activity and toxicity profile.
Vincristine: Known for its use in treating leukemia and lymphoma, it has a higher neurotoxicity compared to Vinorelbine.
Vindesine: A semi-synthetic derivative of Vinblastine, used in various chemotherapy regimens.
This compound’s unique properties make it a valuable tool in both research and clinical settings, providing insights into the pharmacokinetics and pharmacodynamics of anticancer therapies.
Properties
Molecular Formula |
C49H60N4O14 |
|---|---|
Molecular Weight |
932.0 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;/m0./s1/i6D3; |
InChI Key |
UUHYRRXICWUZHW-STRDHVDESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















